Product packaging for Butylamine, N-benzylidene-(Cat. No.:CAS No. 1077-18-5)

Butylamine, N-benzylidene-

Cat. No.: B093793
CAS No.: 1077-18-5
M. Wt: 161.24 g/mol
InChI Key: IADUISXJUXDNFB-UHFFFAOYSA-N
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Description

Overview of Imine Functionalities in Contemporary Organic Synthesis

Imines, characterized by a carbon-nitrogen double bond (C=N), are a fundamental functional group in organic chemistry. wikipedia.org They are analogous to aldehydes and ketones, with the nitrogen atom replacing the oxygen. masterorganicchemistry.com This structural feature renders them highly versatile intermediates in a vast array of organic transformations. wikipedia.org Their importance stems from their ability to participate in numerous reactions, including nucleophilic additions, cycloadditions, and reductions to form amines. wikipedia.orgorganic-chemistry.org

The synthesis of imines is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone, a process that involves the elimination of a water molecule. wikipedia.orgmasterorganicchemistry.com This reaction is often reversible and may require the removal of water to drive the equilibrium towards the imine product. wikipedia.orgacs.org The reactivity of the C=N bond, with its inherent polarity, makes imines susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reactivity is harnessed in the synthesis of a wide range of nitrogen-containing compounds, including valuable pharmaceuticals, agrochemicals, and materials. sioc-journal.cnrsc.org Furthermore, imines are key precursors in the synthesis of heterocyclic compounds like β-lactams and tetrahydropyridines. wikipedia.org

Significance of N-Benzylidenebutylamine as a Model Imine Substrate

N-Benzylidenebutylamine, with its straightforward structure combining an aromatic aldehyde-derived moiety and an aliphatic amine, serves as an excellent model substrate for studying the fundamental properties and reactivity of imines. Its synthesis is a classic example of imine formation, typically involving the condensation of benzaldehyde (B42025) and n-butylamine. orgsyn.org The presence of both aromatic and aliphatic components allows for the investigation of electronic and steric effects on reaction outcomes.

Researchers utilize N-benzylidenebutylamine to explore various synthetic methodologies. For instance, it has been a key substrate in the development of catalytic systems for imine reduction to amines, a fundamental transformation in organic synthesis. organic-chemistry.org It has also been employed in studies of transimination reactions, where the exchange of the amine component of an imine occurs, providing insights into dynamic covalent chemistry. rsc.orgresearchgate.net Furthermore, its reactions, such as the aza-Pudovik reaction to form α-aminophosphonates, have been studied under various conditions, including microwave-assisted and continuous flow processes. mdpi.com

The physical and chemical properties of N-benzylidenebutylamine have been well-characterized, providing a solid baseline for comparative studies.

Table 1: Physicochemical Properties of N-Benzylidenebutylamine

Property Value
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol nih.gov
Boiling Point 244.2°C at 760mmHg lookchem.com
Density 0.87 g/cm³ lookchem.com
Refractive Index 1.491 lookchem.com

This table contains data sourced from multiple references. nih.govlookchem.com

Historical Context and Evolution of Research on N-Benzylidenebutylamine

The study of imines, and by extension N-benzylidenebutylamine, has a long history in organic chemistry. The initial focus was on their synthesis and basic reactivity. Early procedures, such as the method described by Decker and Becker, involved the reaction of alkyl halides with benzylidene amines for the preparation of secondary amines. orgsyn.org

Over time, research has evolved to explore more sophisticated applications and catalytic transformations involving N-benzylidenebutylamine. The development of transition-metal-free and photocatalytic methods for imine synthesis represents a significant advancement, driven by the principles of green chemistry. nih.govresearchgate.netacs.org The use of N-benzylidenebutylamine as a substrate in these studies highlights its continued relevance in the development of novel and more sustainable synthetic methods. hep.com.cnacs.org

Furthermore, detailed mechanistic investigations of reactions involving N-benzylidenebutylamine, such as its formation and hydrolysis, have provided a deeper understanding of the factors controlling imine reactivity. bme.hunih.gov Kinetic and spectral studies have been employed to elucidate reaction intermediates and transition states, contributing to the broader knowledge base of physical organic chemistry. nih.gov The compound has also been instrumental in quantitative investigations of amine-imine exchange reactions, which are crucial for understanding and developing dynamic chemical systems. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B093793 Butylamine, N-benzylidene- CAS No. 1077-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUISXJUXDNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304443
Record name Butylamine, N-benzylidene-
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-18-5
Record name Butylbenzylideneamine
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Record name Butylamine, N-benzylidene-
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Synthetic Methodologies for N Benzylidenebutylamine and Its Derivatives

Condensation Reactions: Optimized Preparative Routes

The formation of the imine bond in N-benzylidenebutylamine is classically achieved through the condensation of an aldehyde and a primary amine. Modern synthetic chemistry has focused on optimizing these routes to enhance yield, reduce reaction times, and improve the environmental profile of the process.

Direct Condensation of Benzaldehyde (B42025) and Butylamine (B146782)

The most direct method for synthesizing N-benzylidenebutylamine is the condensation reaction between benzaldehyde and n-butylamine. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. Studies have shown that this reaction can be performed effectively at room temperature under solvent-free conditions. beilstein-journals.org The absence of a solvent simplifies the work-up procedure and reduces chemical waste. beilstein-journals.org This approach is considered a "green chemical" method due to its operational simplicity and reduced environmental impact. beilstein-journals.orgnih.gov

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a key technique for accelerating chemical reactions. derpharmachemica.comrsc.org For imine synthesis, microwave irradiation significantly reduces reaction times and often improves product yields compared to conventional heating methods. organic-chemistry.org The use of microwaves in conjunction with solvent-free conditions is particularly effective, as the reactants directly absorb the microwave energy, leading to rapid and uniform heating. academie-sciences.fr

In the context of N-benzylidenebutylamine and its derivatives, microwave-assisted protocols have been successfully applied. For instance, after the initial synthesis of N-benzylidenebutylamine, its subsequent reactions, such as the Pudovik reaction, have been optimized under microwave irradiation. beilstein-journals.orgnih.gov These protocols demonstrate the power of microwave assistance in achieving high conversion rates in significantly shorter timeframes. For example, the addition of various P(O)H reagents to N-benzylidenebutylamine reached completion in as little as 10 to 30 minutes under microwave heating. beilstein-journals.org

Table 1: Microwave-Assisted Addition Reactions with N-benzylidenebutylamine (1a)

Entry Reagent Temperature (°C) Time (min) Conversion (%) Yield (%)
1 Diethyl phosphite (B83602) 80 30 95 92 (2a)
2 Diethyl phosphite 100 10 >99 97 (2a)
3 Diisopropyl phosphite 100 10 >99 96 (2b)
4 Dibutyl phosphite 100 10 >99 95 (2c)
5 Diphenylphosphine (B32561) oxide 100 10 >99 89 (2e)

Data sourced from a study on the microwave-assisted Pudovik reaction. beilstein-journals.org The table shows the efficiency of microwave heating in the reaction of N-benzylidenebutylamine (1a) with various phosphorus compounds to form α-aminophosphonates (2a-d) and an α-aminophosphine oxide (2e).

Solvent-Free Synthetic Methods for Environmental Sustainability

Solvent-free synthesis, also known as dry media reaction, is a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds (VOCs). researchgate.netrsc.org The synthesis of N-benzylidenebutylamine can be efficiently conducted without a solvent, often by simply mixing the neat reactants. beilstein-journals.orgorganic-chemistry.org This method not only prevents pollution associated with solvent production and disposal but also simplifies the reaction setup and product isolation, often requiring just simple filtration. beilstein-journals.orgresearchgate.net

The preparation of N-benzylidenebutylamine by the direct condensation of benzaldehyde and butylamine at room temperature without any solvent is a prime example of this sustainable approach. beilstein-journals.org This method is highly attractive as it is atom-economical and minimizes waste, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov

Catalytic Approaches in N-Benzylidenebutylamine Synthesis

Beyond direct condensation, catalytic methods offer alternative pathways to imines, often through different mechanisms such as oxidative coupling or dehydrogenation. These advanced methods can start from more readily available precursors and provide access to a wide range of derivatives.

Metal-Catalyzed Oxidative Coupling and Dehydrogenation

An alternative to the aldehyde-amine condensation is the catalytic oxidative coupling of alcohols and amines. This method involves the in-situ oxidation of a primary alcohol, such as benzyl (B1604629) alcohol, to the corresponding aldehyde, which then condenses with an amine. Transition-metal catalysts are crucial for this process, which often proceeds via an "acceptorless dehydrogenation" mechanism, releasing hydrogen gas as the only byproduct.

Ruthenium complexes have emerged as highly effective catalysts for a variety of organic transformations, including the synthesis of imines and related N-heterocycles. rsc.orgmdpi.com These catalysts can facilitate the dehydrogenative coupling of alcohols and amines to form imines under mild conditions. While direct synthesis of N-benzylidenebutylamine via this specific ruthenium-catalyzed route from benzyl alcohol and butylamine is a plausible extension of known methodologies, related transformations are well-documented. For example, ruthenium catalysts are used in the acceptorless dehydrogenative coupling of diols with primary amines to produce N-substituted lactams, a process that involves an intramolecular imine intermediate. rsc.org Furthermore, ruthenium catalysis has been explicitly mentioned in tandem reactions involving the activation of bonds in substrates like benzylidenebutylamine itself, highlighting the interaction between ruthenium complexes and this imine. researchgate.net The versatility of ruthenium catalysts in C-N bond formation and dehydrogenation reactions makes them a powerful tool for developing novel synthetic routes to N-benzylidenebutylamine and its derivatives. marquette.edu

Electrochemical Synthesis Methods for N-Benzylidenebenzylamine Analogues

Electrochemical synthesis offers a green and efficient alternative for producing imines by avoiding the use of chemical oxidants. sioc-journal.cn The electrosynthesis of N-benzylidenebenzylamine and its derivatives can be achieved through the oxidation of amines. nih.govacs.org For instance, N-benzylidene benzylamine (B48309) has been synthesized from dibenzylamine (B1670424) under electrochemical conditions, followed by derivatization in a one-pot tandem reaction. sioc-journal.cn This method is characterized by mild conditions, a broad substrate scope, and insensitivity to air and moisture. sioc-journal.cn Electrochemical methods have also been developed for the synthesis of various nitrogen-containing organic compounds, including imines, from the oxidation of primary and secondary amines. nih.govresearchgate.net These approaches are considered a sustainable alternative to traditional synthetic routes. nih.govacs.org

Organocatalytic Systems for Imine Formation

Organocatalysis provides a metal-free approach to imine synthesis. While the traditional method involves the condensation of an amine with an aldehyde or ketone, organocatalysts can facilitate this process under milder conditions. chemistryviews.orgbeilstein-journals.org For example, pyrrolidine (B122466) has been used as a catalyst for the synthesis of aldimines from aldehydes and various amino compounds, proceeding with high yields in the absence of acids or metals. acs.org This biomimetic approach is based on nucleophilic catalysis. acs.org Another novel organocatalytic method involves the quinone-catalyzed oxidative deformylation of 1,2-amino alcohols to produce N-protected imines. chemistryviews.orgbeilstein-journals.org This reaction uses readily available starting materials and demonstrates the versatility of quinone catalysis. chemistryviews.orgbeilstein-journals.org Water-soluble organocatalysts, such as anthranilic acid derivatives, have also been shown to be effective in catalyzing hydrazone and oxime formation, which are related to imine synthesis. nih.gov

Green Chemistry Principles Applied to N-Benzylidenebutylamine Synthesis

The application of green chemistry principles is increasingly important in the synthesis of N-benzylidenebutylamine and other imines. This includes the use of environmentally friendly solvents, energy-efficient processes, and recyclable catalysts.

Many of the catalytic systems described above adhere to green chemistry principles. For example, using heterogeneous catalysts like Au/TiO2 allows for easy separation and reuse, and the use of air as an oxidant produces only water as a byproduct. rsc.orgrsc.org The development of syntheses in eco-friendly solvents like water, sometimes in combination with sonication, enhances efficiency and sustainability. digitellinc.com Supercritical carbon dioxide has also been utilized as a green solvent and a promoter for imine synthesis, leading to high yields of pure products without the need for conventional solvents. chemistryviews.org

Atom Economy Maximization in Imine Formation

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comscience-revision.co.uk The ideal atom economy is 100%, where all reactant atoms are converted into the product, generating no waste. science-revision.co.uklibretexts.org

The archetypal synthesis of N-benzylidenebutylamine is the condensation reaction between benzaldehyde and n-butylamine. This reaction is inherently atom-economical as it produces the desired imine and water as the only byproduct. scirp.org

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

For the reaction of benzaldehyde (C₇H₆O, MW: 106.12 g/mol ) and n-butylamine (C₄H₁₁N, MW: 73.14 g/mol ) to form N-benzylidenebutylamine (C₁₁H₁₅N, MW: 161.24 g/mol ) and water (H₂O, MW: 18.02 g/mol ):

% Atom Economy = (161.24 / (106.12 + 73.14)) x 100 ≈ 89.9%

Utilization of Safer Solvents and Auxiliaries (e.g., Ethanol-Water Mixtures)

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Many traditional organic solvents are toxic, flammable, and environmentally persistent. Green chemistry encourages the use of safer alternatives, such as water, ethanol, or solvent-free conditions. researchgate.net

Research has demonstrated that imine synthesis can be effectively carried out in greener solvent systems. indexcopernicus.com For instance, studies have explored the use of ethanol-water mixtures, which reduce the reliance on volatile organic compounds. One-pot acid-catalyzed synthesis of aromatic imines has been successfully performed under microwave irradiation using a minimal amount of methanol, with an aqueous acid solution acting as the solvent for the amine. researchgate.net Other innovative approaches include using freshly squeezed citrus juice as a natural, biodegradable solvent and acid catalyst for imine formation at room temperature. figshare.comtandfonline.com

Furthermore, solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective. nih.gov The condensation of benzaldehyde derivatives with primary amines, including butylamine, has been achieved at room temperature under solvent-free conditions, yielding the corresponding N-benzylideneamines in high yields. beilstein-journals.orgnih.gov These methods not only eliminate solvent waste but also simplify product isolation. indexcopernicus.com

Energy Efficiency in Reaction Design (e.g., Ambient Temperature Synthesis)

Reducing energy consumption is another cornerstone of green chemistry, directly impacting the cost and environmental footprint of a synthesis. acs.org Designing reactions that proceed efficiently at ambient temperatures is a primary goal.

The synthesis of N-benzylidenebutylamine and its derivatives has been successfully adapted to be more energy-efficient. Several procedures report the effective condensation of benzaldehydes with butylamine at room temperature, completely avoiding the need for heating. beilstein-journals.orgnih.govsioc-journal.cn For example, N-benzylidenebutylamine (1a) and its chloro-substituted analogues (1d-f) were prepared by stirring the corresponding aldehyde and amine under solvent-free conditions at room temperature, achieving near-quantitative yields (97%). nih.govresearchgate.net

In cases where thermal energy is required to accelerate reaction rates, energy-efficient technologies like microwave irradiation are employed. indexcopernicus.com Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. beilstein-journals.orgnih.gov This technique has been applied to the synthesis of aromatic imines, providing a scalable and energy-efficient solution. researchgate.netresearchgate.net

Synthesis of Substituted N-Benzylidenebutylamine Analogues

The versatile structure of N-benzylidenebutylamine allows for numerous modifications to produce a wide range of analogues with tailored properties. Derivatization can occur by using substituted starting materials or by chemically modifying the parent imine.

Preparation of Halogenated N-Benzylidenebutylamine Derivatives

Halogenated analogues of N-benzylidenebutylamine are readily synthesized by the condensation of halogen-substituted benzaldehydes with n-butylamine. This approach allows for the precise installation of halogen atoms (e.g., chlorine) at various positions on the aromatic ring. These derivatives are valuable intermediates for further synthetic transformations. beilstein-journals.orgnih.gov

For example, N-chlorobenzylidene(butyl)amines have been prepared under solvent-free, room temperature conditions with excellent yields. nih.govresearchgate.net The straightforward nature of this reaction makes a variety of halogenated derivatives easily accessible.

ProductAr-CHO ReactantConditionsYield (%)Reference
N-2-Chlorobenzylidene(butyl)amine2-ChlorobenzaldehydeSolvent-free, RT95 nih.gov
N-3-Chlorobenzylidene(butyl)amine3-ChlorobenzaldehydeSolvent-free, RT97 nih.govresearchgate.net
N-4-Chlorobenzylidene(butyl)amine4-ChlorobenzaldehydeSolvent-free, RT98 nih.gov

Synthesis of Boron-Containing N-Benzylidenebutylamine Analogues

The incorporation of boron into organic molecules is of significant interest due to the unique electronic properties of boron, leading to applications in materials science and medicinal chemistry. rsc.org Boron-containing N-benzylidenebutylamine analogues have been synthesized, demonstrating the versatility of imine chemistry.

A notable example is the synthesis of 2-(dimesitylboryl)benzylidenebutylamine. This compound was prepared through the reaction of 2-dimesitylboryl-benzaldehyde with n-butylamine. researchgate.net The resulting imine features a boron center coordinated to the imine nitrogen atom, creating a structurally intriguing and fluorescent molecule. researchgate.net The synthesis involves the initial preparation of the boron-substituted aldehyde, followed by a standard imine condensation step. researchgate.net The development of synthetic routes to such organoboron imines opens avenues for creating novel functional materials. nih.govrsc.org

Derivatization Strategies for N-Benzylidenebutylamine Structures

The carbon-nitrogen double bond in N-benzylidenebutylamine is a key functional group that serves as a handle for further derivatization. One of the primary reaction types is the nucleophilic addition across the C=N bond.

A well-documented derivatization is the aza-Pudovik reaction, which involves the addition of dialkyl phosphites or other >P(O)H reagents to the imine. This reaction is a powerful tool for synthesizing α-aminophosphonates and α-aminophosphine oxides, which are compounds of interest in medicinal and bioorganic chemistry. The reaction of N-benzylidenebutylamine with various phosphites has been investigated extensively under both conventional heating and microwave-assisted, solvent-free conditions. beilstein-journals.orgnih.gov These studies show that microwave irradiation can significantly accelerate the reaction, leading to high yields of the desired phosphonate (B1237965) derivatives in short reaction times. beilstein-journals.orgnih.gov

Derivative ProductReagentConditionsYield (%)Reference
Dimethyl ((butylamino)(phenyl)methyl)phosphonateDimethyl phosphiteMW, 100 °C, 30 min73 beilstein-journals.orgnih.gov
Diethyl ((butylamino)(phenyl)methyl)phosphonateDiethyl phosphiteMW, 100 °C, 30 min85 beilstein-journals.org
Dibutyl ((butylamino)(phenyl)methyl)phosphonateDibutyl phosphiteMW, 100 °C, 10 min88 beilstein-journals.org
((Butylamino)(phenyl)methyl)diphenylphosphine oxideDiphenylphosphine oxideMW, 100 °C, 10 min89 beilstein-journals.orgnih.gov

These derivatization strategies highlight the utility of N-benzylidenebutylamine as a versatile scaffold for accessing a wide range of more complex nitrogen-containing compounds.

Reactivity Profiles and Mechanistic Investigations of N Benzylidenebutylamine

Nucleophilic Addition Reactions to the Imine C=N Bond

The carbon-nitrogen double bond in N-benzylidenebutylamine is susceptible to nucleophilic attack, serving as a key reactive site for the formation of new chemical bonds. This reactivity is central to the synthesis of various functionalized amine derivatives.

The Pudovik reaction, a type of hydrophosphonylation, involves the addition of a P-H bond from a hydrophosphoryl compound across the C=N double bond of an imine. beilstein-journals.orgnih.gov This reaction is a significant pathway for synthesizing α-aminophosphonates and their derivatives, which are recognized as structural analogs of α-amino acids with considerable importance in medicinal and agricultural chemistry. nih.govbohrium.com The reaction with N-benzylidenebutylamine proceeds via the addition of the >P(O)H species to the imine's double bond. beilstein-journals.orgnih.gov

The reaction of N-benzylidenebutylamine with various dialkyl phosphites under optimized conditions leads to the formation of the corresponding α-aminophosphonates. beilstein-journals.orgnih.gov For instance, the addition of dimethyl phosphite (B83602) (DMP) to N-benzylidenebutylamine at 80 °C is nearly complete after 30 minutes of microwave irradiation, yielding dimethyl ((butylamino)(phenyl)methyl)phosphonate. nih.gov A complete conversion can be achieved at 100 °C with a slight excess of the phosphite. nih.gov

Diethyl phosphite (DEP) has been shown to be less reactive than dimethyl phosphite at the same temperature, requiring higher temperatures or a larger excess of the reagent to achieve complete conversion. nih.gov The reaction with dibenzyl phosphite (DBnP) under similar conditions is also effective, affording dibenzyl ((butylamino)(phenyl)methyl)phosphonate in good yield. beilstein-journals.orgnih.gov The synthesis of these α-aminophosphonates from N-benzylidenebutylamine has been investigated using several dialkyl phosphites, with the results and conditions summarized in the table below. beilstein-journals.org

Table 1: Addition of Dialkyl Phosphites to N-Benzylidenebutylamine (1a)

EntryDialkyl PhosphiteReagent (equiv.)Temp. (°C)Time (min)Yield (%)Product
1Dimethyl Phosphite1.0803073Dimethyl ((butylamino)(phenyl)methyl)phosphonate (2a)
2Dimethyl Phosphite1.21003088Dimethyl ((butylamino)(phenyl)methyl)phosphonate (2a)
3Diethyl Phosphite1.21003085Diethyl ((butylamino)(phenyl)methyl)phosphonate (2b)
4Dibutyl Phosphite1.21003082Dibutyl ((butylamino)(phenyl)methyl)phosphonate (2c)
5Dibenzyl Phosphite1.01001069Dibenzyl ((butylamino)(phenyl)methyl)phosphonate (2d)
Data sourced from a microwave-assisted, solvent-free Pudovik reaction study. beilstein-journals.orgnih.gov

In addition to dialkyl phosphites, secondary phosphine (B1218219) oxides like diphenylphosphine (B32561) oxide (DPPO) can be added to the C=N bond of N-benzylidenebutylamine to produce α-aminophosphine oxides. beilstein-journals.orgnih.gov This reaction is a less studied variant of the Pudovik synthesis. beilstein-journals.org The addition of diphenylphosphine oxide to N-benzylidenebutylamine under microwave irradiation at 100 °C for 10 minutes results in a complete conversion. beilstein-journals.orgnih.gov This process yields ((butylamino)(phenyl)methyl)diphenylphosphine oxide, a representative α-aminophosphine oxide, in high yield. beilstein-journals.orgresearchgate.net

Table 2: Addition of Diphenylphosphine Oxide to N-Benzylidenebutylamine (1a)

EntryP(O)H ReagentReagent (equiv.)Temp. (°C)Time (min)Yield (%)Product
1Diphenylphosphine Oxide1.01001089((Butylamino)(phenyl)methyl)diphenylphosphine oxide (2e)
Data sourced from a microwave-assisted, solvent-free Pudovik reaction study. beilstein-journals.orgnih.gov

Microwave irradiation has a significant accelerating effect on the hydrophosphonylation of N-benzylidenebutylamine. beilstein-journals.orgnih.gov When comparing microwave-assisted reactions to conventional thermal heating, the microwave method consistently results in higher conversions in shorter reaction times. nih.gov For example, the reaction of N-benzylidenebutylamine with dimethyl phosphite at 80 °C for 30 minutes under microwave irradiation led to a 95% composition of the product, whereas the comparative thermal experiment only resulted in a 79% composition. beilstein-journals.orgnih.gov Similarly, for the reaction with diethyl phosphite, the microwave-assisted experiment yielded an 85% product composition, significantly higher than the 55% achieved with conventional heating under the same conditions. beilstein-journals.org This demonstrates that microwave irradiation is a highly efficient energy source for promoting this reaction. tandfonline.com

A key advantage of the developed methods for the hydrophosphonylation of N-benzylidenebutylamine is that they are performed under solvent-free and catalyst-free conditions. beilstein-journals.orgnih.gov This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of potentially hazardous solvents or catalysts. rsc.org The reactions are carried out with only the neat reactants, and the desired α-aminophosphonates and α-aminophosphine oxides are obtained in high yields after purification. beilstein-journals.orgresearchgate.nettandfonline.com While some solvent- and catalyst-free additions have been reported previously, they often required long reaction times or a large excess of the phosphite reagent. beilstein-journals.orgnih.gov The use of microwave assistance in these cases provides a facile and efficient alternative. beilstein-journals.org

The electronic nature of the substituents on the imine affects the reactivity of the C=N bond towards nucleophilic attack. The butyl group on the nitrogen atom of N-benzylidenebutylamine is an electron-donating group. beilstein-journals.org This property is thought to decrease the partial positive charge on the carbon atom of the C=N unit compared to an imine with a phenyl substituent, such as N-benzylideneaniline. beilstein-journals.org Consequently, N-benzylideneaniline shows a somewhat enhanced reactivity in hydrophosphonylation reactions, allowing for complete additions at lower temperatures (80 °C) and shorter reaction times (10–30 min) with yields ranging from 92–97%. beilstein-journals.org

Conversely, when comparing N-benzylidenebutylamine with N-(chlorobenzylidene)butylamines, which contain an electron-withdrawing chloro group on the phenyl ring, no significant differences in reactivity were observed under the tested microwave-assisted, solvent-free conditions. nih.gov The corresponding dialkyl ((butylamino)(chlorophenyl)methyl)phosphonates were prepared in high yields (72–94%) under similar conditions to the unsubstituted parent compound. beilstein-journals.orgbeilstein-journals.org

Oxidative Transformations and Pathways

Reactions of N-Benzylidene-t-butylamine N-Oxide with Nitrogen Dioxide

The reaction between N-benzylidene-t-butylamine N-oxide (PBN), a nitrone derivative, and nitrogen dioxide (NO₂) results in the formation of a white, diamagnetic solid adduct with the chemical formula C₁₁H₁₆N₂O₄, alongside a greenish-blue free radical species. oup.comlookchem.com This reaction has been a subject of interest in understanding the atmospheric reactions and the chemistry of nitrogen oxides. acs.orgacs.org

When the white solid adduct is dissolved in water, it undergoes quantitative decomposition, reverting to the initial PBN and nitric acid. oup.com This characteristic highlights the reversible nature of the adduct formation under aqueous conditions. The formation of this adduct and its subsequent decomposition provide insights into the potential role of nitrones as trapping agents for nitrogen dioxide.

Reductive Transformations

N-benzylidenebutylamine undergoes various reductive transformations, which are crucial in synthetic organic chemistry for the formation of amines and related compounds.

Transfer Hydrogenation Performance of N-Benzylidenebutylamine

Transfer hydrogenation is a key process where hydrogen is transferred from a donor molecule to the imine, leading to its reduction. In the case of N-benzylidenebutylamine, its conversion during transfer hydrogenation catalyzed by Raney® nickel is relatively low, reaching only 33% under certain conditions. researchgate.net This is notably lower than the conversion rates observed for corresponding aldehydes under similar transfer hydrogenation conditions. researchgate.net The lower reactivity of imines like N-benzylidenebutylamine compared to aldehydes can be attributed to factors such as the poisoning effect of nitrogen-containing compounds on the Raney® nickel catalyst. researchgate.net The efficiency of transfer hydrogenation can be influenced by the choice of catalyst, hydrogen donor, and reaction conditions. For instance, various ruthenium and iridium complexes have shown high efficiency in the transfer hydrogenation of imines. researchgate.netnih.gov

Table 1: Transfer Hydrogenation of N-Benzylidenebutylamine

Catalyst Hydrogen Donor Conversion (%) Reference
Raney® Nickel 2-Propanol 33 researchgate.net

Reductive Coupling Reactions leading to Diamines

Reductive coupling of imines is a powerful method for the synthesis of 1,2-diamines, which are important structural motifs in many biologically active molecules and ligands for asymmetric catalysis. beilstein-journals.orgnih.gov These reactions typically involve the generation of α-amino radical intermediates from the imine through a single-electron reduction process, which can then undergo homocoupling or cross-coupling reactions. beilstein-journals.orgmdpi.com

Visible-light photoredox catalysis has emerged as a prominent strategy for the reductive coupling of N-benzylidene derivatives. beilstein-journals.org In these reactions, a photocatalyst, upon excitation by visible light, facilitates the single-electron reduction of the imine to form an α-amino radical. This radical can then couple with another radical intermediate to form the diamine product. The choice of photocatalyst, solvent, and additives can significantly influence the reaction's efficiency and selectivity. For instance, the use of different photocatalysts can lead to either symmetrical or unsymmetrical diamines. beilstein-journals.org Copper-catalyzed reductive coupling reactions have also been developed for the synthesis of diamines from imines, offering diastereodivergent and enantioselective routes. nih.govchemrxiv.org

Radical Chemistry and Spin Trapping Applications

The chemistry of N-benzylidenebutylamine and its derivatives is rich in radical processes, particularly in the context of spin trapping, a technique used to detect and identify transient free radicals.

Spin Trapping of Oxygen-Centred Radicals by Substituted N-Benzylidene-tert-butylamine N-Oxides

Substituted N-benzylidene-tert-butylamine N-oxides (often referred to as phenyl-N-t-butylnitrone or PBN derivatives) are widely used as spin traps for detecting short-lived oxygen-centered radicals, such as tert-butoxyl and carboxyl radicals. researchgate.netrsc.org203.250.216psu.edu The spin trapping reaction involves the addition of the transient radical to the nitrone, forming a more stable nitroxide radical spin adduct that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. researchgate.netrsc.orgpsu.edu

Studies have shown that the rate of spin trapping is influenced by the electronic properties of the substituents on the phenyl ring of the PBN derivative. Electron-donating substituents on the N-benzylidene-tert-butylamine N-oxide have been found to favor the spin trapping of oxygen-centered radicals. researchgate.netrsc.org This observation is explained by an electron-transfer mechanism between the frontier orbitals of the reactants. researchgate.netrsc.org The efficiency of different spin traps can be compared through competitive reactions, providing relative rate constants for the trapping of specific radicals. psu.edu

Table 2: Spin Trapping of Oxygen-Centered Radicals by Substituted PBN Derivatives

Radical Substituent on PBN Effect on Trapping Rate Reference
tert-Butoxyl Electron-donating Favorable researchgate.netrsc.org
Carboxyl Electron-donating Favorable researchgate.netrsc.org

Generation and Reactivity of α-Amino Radical Intermediates

The generation of α-amino radical intermediates from N-benzylidenebutylamine and its derivatives is a key step in several synthetic transformations. beilstein-journals.orgbeilstein-journals.orgwhiterose.ac.uk These radicals can be formed through various methods, including single-electron reduction initiated by photocatalysts or electrochemical means. beilstein-journals.orgmdpi.comwhiterose.ac.uk Once generated, these nucleophilic α-amino radicals can participate in a variety of reactions. beilstein-journals.orgnih.gov

A primary reaction pathway for α-amino radicals is their participation in C-C bond-forming reactions. chemrxiv.org For example, they can undergo radical-radical coupling to form vicinal diamines, as discussed in the context of reductive coupling reactions. beilstein-journals.org They can also add to electron-deficient alkenes in a Giese-type reaction, leading to the formation of new carbon-carbon bonds and more complex amine structures. chemrxiv.org The reactivity of these α-amino radicals can be controlled by the reaction conditions, allowing for the selective synthesis of different products. beilstein-journals.org The development of enantioselective methods for the reactions of α-amino radicals is an active area of research, often employing dual catalytic systems that combine photoredox catalysis with chiral Lewis acid catalysis. nih.gov

Transimination and Imine Metathesis

The reactivity of N-benzylidenebutylamine is centrally characterized by its participation in transimination and imine metathesis reactions. These processes, involving the exchange of the amine or aldehyde portion of the imine, are fundamental in dynamic covalent chemistry and have been the subject of detailed mechanistic and kinetic studies.

Amine-Catalyzed Exchange Reactions and Equilibria

The exchange of the amine moiety in an imine, known as transimination, is a reversible reaction that can be catalyzed by the presence of a primary amine. For N-benzylidenebutylamine, this involves the reaction with another primary amine, leading to a new imine and the release of butylamine (B146782). These reactions are typically fast and proceed without the need for acid or metal catalysis, making them valuable for the development of dynamic combinatorial libraries in organic solvents. rsc.orgresearchgate.net

The equilibrium of these exchange reactions is influenced by the electronic properties of the participating amines and imines. In the reaction between butylamine and N-benzylidene-p-toluidines, the equilibrium constants (K) are significantly affected by substituents on the aromatic ring. researchgate.net Electron-withdrawing groups on the N-aryl ring tend to shift the equilibrium towards the formation of the new imine, indicating that the electronic nature of the substituents plays a crucial role in determining the position of the equilibrium. rsc.orgresearchgate.net

A quantitative investigation into the transimination reaction between butylamine and various substituted N-benzylidene-p-toluidines in CDCl3 at 25°C has provided specific equilibrium constants, as detailed in the table below. rsc.org

Table 1: Equilibrium Constants for the Transimination Reaction of Butylamine with Substituted N-Benzylidene-p-toluidines

Substituent (X) on N-Benzylidene-p-toluidine Equilibrium Constant (K)
OMe 0.20
Me 0.33
H 0.54
Cl 1.1
CN 11

Data sourced from a study on amine-imine exchange reactions. rsc.org

The data clearly demonstrates that as the electron-withdrawing nature of the substituent increases (from OMe to CN), the equilibrium constant for the formation of N-benzylidenebutylamine and the corresponding substituted aniline (B41778) increases.

Kinetic and Mechanistic Insights into Transimination Processes

Kinetic studies of the transimination of N-benzylidenebutylamine have revealed that these reactions are typically second-order in both the forward and reverse directions. researchgate.net The mechanism is generally considered to be a two-step process involving the formation of a transient tetrahedral intermediate, often referred to as an aminal. rsc.org

The first step is the nucleophilic attack of the incoming amine on the imine's carbon atom, forming the aminal intermediate. The second step involves the departure of the original amine from this intermediate to yield the new imine. rsc.org The rate-determining step of this process can vary depending on the specific reactants and reaction conditions. researchgate.net

For transimination reactions involving both aromatic and aliphatic amines, such as the reaction of butylamine with N-benzylideneanilines, the electronic effects of substituents on the benzylidene moiety can lead to a change in the rate-determining step. rsc.orgresearchgate.net It has been observed that both electron-donating and electron-withdrawing substituents in the para-position of the benzylidene ring can retard the reaction rate. researchgate.net This phenomenon has been interpreted as a shift in the rate-limiting step of the two-step transimination reaction. researchgate.net

The table below presents kinetic data for the transimination reaction between butylamine and substituted N-benzylidene-p-toluidines, highlighting the influence of substituents on the forward rate constant (kf). rsc.org

Table 2: Kinetic Data for the Transimination of Butylamine with Substituted N-Benzylidene-p-toluidines

Substituent (X) on N-Benzylidene-p-toluidine Forward Rate Constant (kf / M⁻¹s⁻¹)
OMe 0.019
Me 0.015
H 0.014
Cl 0.013
CN 0.012

Data obtained in CDCl3 at 25°C. rsc.org

These findings underscore the complex interplay of electronic factors in dictating the kinetics of transimination involving N-benzylidenebutylamine. The reaction can be efficiently catalyzed by primary amines, enabling rapid imine metathesis under mild conditions. rsc.orgresearchgate.net

Role of Hyperconjugation in N-Benzylidenebutylamine Reactivity

Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, plays a significant role in the stability and reactivity of N-benzylidenebutylamine. wikipedia.orgallen.in In the context of this imine, hyperconjugation occurs between the C-H and C-C bonds alpha to the imine nitrogen and the C=N π-system. rsc.org

This delocalization of sigma-electrons stabilizes the imine molecule. wikipedia.org It has been proposed that hyperconjugation in N-benzylidenebutylamines is more significant than in N-benzylideneanilines. rsc.org This increased stabilization can influence the thermodynamics of transimination reactions. For instance, in the reaction between butylamine and N-benzylidene-p-toluidines, the equilibrium is more shifted towards the products, a phenomenon attributed in part to the more effective hyperconjugative stabilization of the resulting N-benzylidenebutylamine compared to the starting aromatic imine. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Butylamine (B146782), N-benzylidene- is characterized by specific absorption bands that confirm its structure. The most prominent and diagnostic absorption is that of the C=N (imine) stretching vibration.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=N (Imine)Stretch1640 - 1660Medium to Strong
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 2960Strong
C=C (Aromatic)Stretch1450 - 1600Medium to Weak

The presence of a strong band in the 1640-1660 cm⁻¹ region is a clear indicator of the imine functionality. researchgate.net Concurrently, the absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a strong C=O stretching band (around 1680-1750 cm⁻¹) confirms the complete condensation of the starting aldehyde and amine. The various C-H stretching and bending vibrations further corroborate the presence of both aromatic and aliphatic components in the molecule. pressbooks.pub

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique provides unparalleled detail on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation. mpg.de

For Butylamine, N-benzylidene-, a single-crystal X-ray diffraction analysis would reveal the planarity of the benzylidene imine fragment and the specific conformation adopted by the flexible n-butyl chain in the crystal lattice. Intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that dictate the packing of the molecules in the crystal would also be elucidated. bioscience.fi Such data is crucial for understanding structure-property relationships and for computational modeling studies. While obtaining a suitable single crystal is a prerequisite, the resulting structural information is the gold standard for molecular architecture determination. nih.gov

Elucidation of Molecular Conformation and Stereochemistry

The conformation of N-benzylidene amines is primarily determined by the torsion angles around the C-N and C-C single bonds. In the case of N-benzylidene aniline (B41778), a related compound, the benzaldehyde (B42025) ring is twisted out of the C=N plane. This non-planarity is a common feature in many Schiff bases. The degree of this twist can be influenced by the nature of the substituents on both the aldehyde and the amine moieties. For Butylamine, N-benzylidene-, the flexible n-butyl group allows for multiple conformations.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in determining the most stable conformations. For similar N-benzylidenealkylamines, the trans (E) isomer is generally found to be more stable than the cis (Z) isomer. The planarity of the molecule is a key factor in its electronic properties, affecting the extent of π-conjugation across the benzylidene core.

Analysis of Intermolecular Interactions

In the solid state, the crystal packing of Butylamine, N-benzylidene- and related compounds is governed by various intermolecular interactions. While classical hydrogen bonding is absent due to the lack of a traditional hydrogen bond donor, weak C-H···π interactions play a significant role in the supramolecular assembly. These interactions involve the hydrogen atoms of the butyl chain or the benzaldehyde ring interacting with the π-electron cloud of an adjacent aromatic ring.

The crystal structure of similar Schiff bases reveals that these weak interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks. The specific arrangement of molecules in the crystal lattice is crucial in determining the bulk properties of the material.

Examination of Racemic Dimer Formation

In the crystalline state, N-benzylidene aniline has been observed to form racemic dimers. This occurs when enantiomeric pairs of the chiral, non-planar molecules associate through intermolecular forces. The formation of such dimers is often driven by the optimization of packing efficiency and the maximization of intermolecular interactions, such as the C-H···π forces mentioned previously. While specific studies on the racemic dimer formation of Butylamine, N-benzylidene- are not extensively documented, the structural similarities to N-benzylidene aniline suggest that similar dimeric structures may be present in its solid-state form.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of Butylamine, N-benzylidene- and for elucidating its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight of 161.24 g/mol .

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for N-benzylidene amines typically involve cleavage of the bonds adjacent to the imine group. Common fragments would include the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 and the phenylmethylidyneaminium ion ([C₆H₅CNH]⁺) at m/z 104. The fragmentation of the butyl chain would also produce a series of characteristic peaks.

Table 1: Expected Mass Spectrometry Fragmentation for Butylamine, N-benzylidene-

m/zIon StructureDescription
161[C₁₁H₁₅N]⁺Molecular Ion
118[C₈H₈N]⁺Loss of propyl radical
104[C₇H₆N]⁺Loss of butyl radical
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl ion

Electronic Absorption and Emission Spectroscopy (UV/Vis and Fluorescence)

The electronic properties of Butylamine, N-benzylidene- have been probed using UV/Vis and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its photophysical deactivation pathways.

The UV/Vis absorption spectrum of N-benzylidene amines is characterized by bands corresponding to π-π* and n-π* electronic transitions. In nonpolar solvents, these compounds typically exhibit absorption maxima in the ultraviolet region. The π-π* transitions are generally more intense and occur at shorter wavelengths, while the n-π* transitions are weaker and appear at longer wavelengths.

In polar solvents, a red shift (bathochromic shift) of the absorption bands is often observed, which is indicative of the formation of an intramolecular charge-transfer (ICT) excited state. Upon photoexcitation, electron density is transferred from the amine part of the molecule (the donor) to the benzylidene part (the acceptor). The stability of this charge-separated state is enhanced in polar environments, leading to the observed spectral shifts.

While many Schiff bases are only weakly fluorescent, some exhibit significant emission, particularly those that can form ICT states. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For a series of N-salicylidene-n-alkylamines, the fluorescence quantum yields were found to be dependent on the solvent polarity.

In nonpolar solvents, the emission is typically weak. However, in polar aprotic solvents, an increase in the fluorescence quantum yield is often observed, which is attributed to the radiative decay from the stabilized ICT excited state. The fluorescence lifetime and quantum yield are sensitive probes of the excited-state dynamics and the microenvironment of the molecule.

Electron Paramagnetic Resonance (EPR) for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exceptionally suited for the detection and characterization of paramagnetic species, including free radicals. nih.govrsc.org This method is predicated on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting EPR spectrum provides a wealth of information, including the identification of the radical species, its concentration, and details about its electronic structure and environment. nih.govrsc.org

In the context of imines, such as N-benzylidene-butylamine, EPR spectroscopy is a powerful tool for investigating the formation and structure of their radical cations. These radical cations can be generated through various methods, including γ-radiolysis of dilute solutions of the imine in a suitable matrix, such as trichlorofluoromethane (B166822), at cryogenic temperatures (e.g., 77 K). psu.edusemanticscholar.org Under these conditions, the radical cations are trapped and can be studied by EPR.

While specific EPR data for the radical cation of N-benzylidene-butylamine is not extensively detailed in the reviewed literature, studies on structurally similar N-alkyl substituted imines provide significant insights into the expected spectroscopic features. For instance, research on the radical cations of N-benzylidene-ethylamine (PhCH=NEt) and N-benzylidene-methyl-ethylamine (PhCH=NCHMe) has shown that these species can be effectively generated and characterized by EPR spectroscopy following γ-radiolysis at 77 K. psu.edu

The analysis of the EPR spectra of these imine radical cations reveals hyperfine coupling to various magnetic nuclei within the molecule, most notably to the nitrogen atom and nearby protons. The hyperfine coupling constants (hfccs) are a critical feature of the EPR spectrum, providing detailed information about the distribution of the unpaired electron's spin density within the radical. For imine radical cations, the geometry at the radical center is a key determinant of the observed hyperfine couplings. semanticscholar.org Studies on related aromatic imines have indicated that these radical cations tend to adopt a 2A' state, signifying that the unpaired electron resides primarily in an in-plane σ-type orbital, largely localized on the nitrogen atom. semanticscholar.org This localization results in a characteristically large hyperfine coupling to the proton situated trans to the nitrogen lone pair. semanticscholar.org

The table below presents the hyperfine coupling constants for the radical cations of N-benzylidene-ethylamine and N-benzylidene-methyl-ethylamine, which serve as valuable reference points for understanding the potential EPR characteristics of the N-benzylidene-butylamine radical cation.

CompoundRadical SpeciesHyperfine Coupling Constants (G)
N-benzylidene-ethylaminePhCH=NEt•+a(N) = 22.4, a(Hα) = 8.5, a(CH2) = 11.2
N-benzylidene-methyl-ethylaminePhCH=NCHMe•+a(N) = 21.8, a(Hα) = 8.5, a(CH) = 13.0

Data sourced from studies on γ-radiolysis of imines in trichlorofluoromethane at 77 K. psu.edu

It is important to note that the stability and reactivity of such radical cations can also be probed using EPR. For example, in some cases, the initially formed radical cations may undergo structural rearrangements or reactions with the matrix, which can be monitored by changes in the EPR spectrum over time or with annealing. psu.edu

Despite a comprehensive search for scientific literature, specific computational and theoretical modeling studies focusing solely on Butylamine, N-benzylidene- (N-benzylidenebutylamine) are not available. The requested detailed analyses, including Density Functional Theory (DFT) calculations on its reaction mechanisms, Time-Dependent DFT (TD-DFT) for its spectroscopic properties, Molecular Orbital (MO) studies of its radical processes, and Hirshfeld surface analysis, have not been published in the accessible literature.

Computational chemistry is a powerful tool for investigating molecular structures, properties, and reactivity. Methodologies such as DFT are widely used to evaluate reaction pathways, predict spectroscopic outcomes, and analyze electronic charge distributions in molecules. researchgate.netresearchgate.net Similarly, Hirshfeld surface analysis is a standard method for quantifying and visualizing intermolecular interactions in crystal structures. researchgate.netnih.govmdpi.com

However, the application of these specific advanced computational techniques to N-benzylidenebutylamine has not been documented in the retrieved scientific papers. Research in this area tends to focus on broader classes of Schiff bases or other related derivatives, rather than providing the specific data required to construct the detailed article as outlined. nih.govresearchgate.net Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the request.

Computational Chemistry and Theoretical Modeling of N Benzylidenebutylamine Systems

Hirshfeld Surface Analysis and Energy Framework Studies

Analysis of Non-Covalent Interaction Nature and Strengthnih.gov

Beyond Hirshfeld analysis, the nature and strength of non-covalent interactions (NCIs) can be further elucidated using methods based on the electron density and its derivatives. The Non-Covalent Interaction (NCI) index is a particularly insightful tool that allows for the visualization of weak interactions in real space. nih.gov This method is based on the relationship between the electron density (ρ) and the reduced density gradient (s).

NCI analysis generates three-dimensional isosurfaces that identify regions of non-covalent interactions. These surfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between stabilizing and repulsive interactions.

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces denote weak, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. nih.govresearchgate.net

A two-dimensional plot of the reduced density gradient versus the electron density multiplied by the sign of λ₂ provides a quantitative signature of the interactions present. nih.gov Spikes in the low-density, low-gradient region of these plots correspond to specific non-covalent interactions, with their position and sign indicating their nature and strength. nih.gov

For a molecule like N-benzylidenebutylamine, NCI analysis would be expected to reveal weak van der Waals interactions associated with the phenyl and butyl groups, and potentially weak C-H···π interactions. The lone pair of electrons on the imine nitrogen can also participate in stabilizing interactions. In related systems, NCI analysis has been used to visualize the stabilizing dispersive interactions that influence conformational preferences. acs.org The strength of these interactions can be further quantified by calculating interaction energies for molecular dimers extracted from the crystal structure.

The following table summarizes the types of non-covalent interactions that would be expected in N-benzylidenebutylamine systems and their qualitative characteristics as revealed by NCI analysis.

Interaction TypeExpected NCI VisualizationRelative Strength
van der Waals (H···H, C···H)Broad, green isosurfacesWeak
C-H···πGreen isosurface between a C-H bond and the phenyl ringWeak
π···π stackingBroad, green isosurface between phenyl ringsWeak to Moderate
Steric RepulsionRed isosurfaces in areas of close contactRepulsive

Ab Initio Calculations for Mechanistic Insightsmdpi.com

Ab initio (from first principles) quantum chemical calculations are essential for understanding the detailed mechanism of chemical reactions. These methods solve the electronic Schrödinger equation without extensive reliance on empirical parameters, providing a fundamental description of the potential energy surface of a reaction. For the formation of N-benzylidenebutylamine from benzaldehyde (B42025) and n-butylamine, ab initio calculations can be used to map out the entire reaction pathway, identify transition states, and determine activation energies.

The formation of an imine (a Schiff base) typically proceeds in two main stages:

Nucleophilic addition: The amine nitrogen attacks the carbonyl carbon of the aldehyde to form a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine eliminates a molecule of water to form the final imine product.

Computational studies on similar imine formation reactions have shown that the first step, the formation of the carbinolamine, can be the rate-determining step. peerj.com The transition state for this step involves the simultaneous formation of the C-N bond and proton transfer. The presence of a catalyst, even another amine molecule acting as a proton shuttle, can significantly lower the activation barrier for this step. peerj.comresearchgate.net The second step, dehydration, is often acid-catalyzed, as protonation of the hydroxyl group in the carbinolamine turns it into a better leaving group (water).

Ab initio calculations, often using Density Functional Theory (DFT) methods, can provide the energies of reactants, intermediates, transition states, and products. peerj.com From these energies, reaction energy profiles can be constructed, offering a clear picture of the reaction's feasibility and kinetics.

Below is a representative table of calculated energetic data for the key steps in a model Schiff base formation reaction, illustrating the insights that can be gained from ab initio studies. The values are hypothetical and serve to represent typical outputs from such calculations.

Reaction StepSpeciesRelative Energy (kcal/mol)
1. Carbinolamine FormationReactants (Aldehyde + Amine)0.0
Transition State 1 (TS1)+15.2
Carbinolamine Intermediate-5.8
2. DehydrationProtonated Carbinolamine-10.3
Transition State 2 (TS2)+12.5
Products (Imine + Water)-8.7

These calculations provide mechanistic details that are often difficult to obtain through experimental means alone, such as the precise geometry of transition states and the role of solvent or catalyst molecules in the reaction. peerj.compeerj.com

Strategic Applications of N Benzylidenebutylamine in Complex Chemical Synthesis

Precursors for α-Aminophosphonates and α-Aminophosphine Oxides

N-Benzylidenebutylamine is a key precursor in the synthesis of α-aminophosphonates and α-aminophosphine oxides, primarily through the Pudovik (or aza-Pudovik) reaction. nih.govbeilstein-journals.org This reaction involves the addition of a >P(O)H species, such as a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide, across the C=N double bond of the imine. nih.govbeilstein-journals.org

Microwave-assisted, solvent-free conditions have proven particularly effective for this transformation, offering a green chemistry approach with high efficiency. nih.govbeilstein-journals.org For instance, the reaction of N-benzylidenebutylamine with various dialkyl phosphites and diphenylphosphine (B32561) oxide can be completed at temperatures between 80-100 °C in as little as 10-30 minutes. nih.govtandfonline.com

In a specific study, N-benzylidenebutylamine was reacted with four different dialkyl phosphites and diphenylphosphine oxide under microwave irradiation. The corresponding α-aminophosphonates and the α-aminophosphine oxide were synthesized in good to excellent yields. nih.gov For example, the reaction with diphenylphosphine oxide at 100 °C for 10 minutes resulted in the formation of the corresponding α-aminophosphine oxide in 89% yield. beilstein-journals.org The use of electron-donating groups on the amine part of the imine, such as the butyl group in N-benzylidenebutylamine, can decrease the partial positive charge on the imine carbon, which can influence reactivity compared to imines with electron-withdrawing groups. nih.gov

The synthesis of these organophosphorus compounds is significant due to their wide range of biological activities, where they are recognized as versatile bioactive agents. tandfonline.com The Pudovik reaction is one of the two major synthetic routes to these compounds, the other being the three-component Kabachnik–Fields condensation. nih.govbeilstein-journals.org

Table 1: Microwave-Assisted Pudovik Reaction of N-Benzylidenebutylamine (1a) with >P(O)H Reagents

Entry >P(O)H Reagent Product Temperature (°C) Time (min) Yield (%) Reference
1 Dimethyl phosphite Diethyl ((butylamino)(phenyl)methyl)phosphonate 80 30 73 nih.gov
2 Diethyl phosphite Diethyl ((butylamino)(phenyl)methyl)phosphonate 80 10 95 nih.gov
3 Diisopropyl phosphite Diisopropyl ((butylamino)(phenyl)methyl)phosphonate 100 10 92 nih.gov
4 Dibutyl phosphite Dibutyl ((butylamino)(phenyl)methyl)phosphonate 100 10 94 nih.gov

This table presents data from studies on the microwave-assisted, solvent-free addition of various phosphorus compounds to N-benzylidenebutylamine.

Building Blocks for the Synthesis of Unsymmetrical Secondary Amines

N-benzylidenebutylamine serves as a valuable building block in the synthesis of unsymmetrical secondary amines. A classic approach, modified from the Decker and Becker method, utilizes N-benzylidene amines for this purpose. orgsyn.org This procedure is noted for being a general method for preparing unsymmetrical aliphatic amines and has advantages in its simplicity and the use of less expensive alkylating agents compared to other methods. orgsyn.org

The process involves two main steps:

Alkylation: The N-benzylidenebutylamine is reacted with an alkylating agent, such as a dialkyl sulfate (B86663) (e.g., dimethyl sulfate). orgsyn.org The alkylating agent adds to the nitrogen atom of the imine.

Hydrolysis: The resulting intermediate is then hydrolyzed, typically via steam distillation, to cleave the benzylidene group. orgsyn.org This step reveals the desired secondary amine, which can then be isolated and purified.

For example, N-methylbutylamine can be prepared by reacting N-benzylidenebutylamine with dimethyl sulfate, followed by steam distillation and purification. orgsyn.org This method has been successfully used to produce a variety of N-alkyl and N-ethyl amines in good yields. orgsyn.org While it may sometimes result in lower yields and less pure products compared to some alternative procedures, its operational simplicity and cost-effectiveness make it a noteworthy synthetic strategy. orgsyn.org

More modern methods for creating unsymmetrical secondary amines often involve the catalytic coupling of primary amines. marquette.edu However, the classical approach using N-benzylidenebutylamine remains a fundamental example of its utility as a synthetic intermediate. orgsyn.org

Intermediates in the Formation of Symmetrical and Unsymmetrical 1,2-Diamines

The imine functionality of N-benzylidenebutylamine makes it a useful intermediate in the synthesis of 1,2-diamine structures. Photocatalysis has emerged as a powerful tool for these transformations. beilstein-journals.org While studies often focus on N-benzylideneaniline derivatives, the principles can be extended to aliphatic imines like N-benzylidenebutylamine.

A divergent synthetic approach using visible-light photocatalysis can produce either symmetrical or unsymmetrical 1,2-diamines from the same N-benzylidene starting material by slightly changing the reaction conditions. beilstein-journals.org

Unsymmetrical 1,2-Diamines: These can be synthesized through the reductive cross-coupling of an N-benzylidene amine with a different aliphatic amine. The reaction proceeds through the generation of α-amino radical intermediates via a proton-coupled single-electron transfer mechanism, facilitated by an iridium photocatalyst. beilstein-journals.org

Symmetrical 1,2-Diamines: By modifying the reaction conditions and omitting the second amine, the homocoupling of the α-amino radicals generated from the N-benzylidene amine can be favored, leading to the selective formation of symmetrical 1,2-diamines. beilstein-journals.org

The selective cross-coupling of different aldimines also represents a flexible method for accessing highly substituted unsymmetrical 1,2-diamines. organic-chemistry.org The choice of workup and reduction conditions can further control the stereochemical outcome, yielding either syn- or anti-configured products. organic-chemistry.org These methods highlight the potential of imine intermediates to generate valuable 1,2-diamine motifs, which are important ligands in stereoselective synthesis. beilstein-journals.org

Role as Ligand Precursors in Metal-Catalyzed Reactions

While N-benzylidenebutylamine itself is not typically used directly as a ligand, it serves as a precursor for synthesizing more complex molecules that act as effective ligands in metal-catalyzed reactions. A notable example is its role in the pathway to creating bidentate phosphine (P-ligand) precursors. tandfonline.com

The synthesis route involves several steps:

Imines to Aminophosphine Oxides: As detailed in section 6.1, N-benzylidenebutylamine can be converted into α-aminophosphine oxides. tandfonline.com

Formation of Bis(phosphinoylmethyl)amines: By reacting primary amines with paraformaldehyde and a secondary phosphine oxide, bis(phosphinoylmethyl)amines can be formed. These structures are related to the products derived from imines. tandfonline.com

Deoxygenation to Bidentate P-Ligands: The resulting bis(phosphine oxides) undergo a double deoxygenation reaction, for example using phenylsilane (B129415) under microwave conditions. This step converts the phosphine oxides into bisphosphines. tandfonline.com

Complexation with Metals: These bisphosphines function as bidentate P-ligands and can be reacted with metal precursors, such as dichlorodibenzonitrile platinum, to form cyclic transition metal complexes, for instance, platinum(II) complexes. tandfonline.com

These platinum complexes, derived from ligands whose synthesis can originate from imine chemistry, are valuable in catalysis. tandfonline.com N-heterocyclic carbenes (NHCs) are another major class of ligands in transition metal chemistry, known for forming strong bonds with metals and enhancing catalytic processes. scripps.edunih.gov The synthesis of various heterocyclic structures can involve imine intermediates, underscoring the foundational role of compounds like N-benzylidenebutylamine in developing sophisticated catalytic systems.

Design and Synthesis of Fluorescent Dyes and Sensors

The N-benzylidene core structure, a type of Schiff base, is a common motif in the design of fluorescent dyes and sensors. While N-benzylidenebutylamine is a simple representation of this class, the underlying principles of its structure are relevant to the creation of more complex fluorophores. The fluorescence in these molecules often arises from processes like excited-state intramolecular proton transfer (ESIPT). nih.gov

For example, N,N'-bis(2-hydroxy-5-methylbenzylidene)-1,2-ethanediamine, a molecule with two N-benzylidene-like units, exhibits fluorescence that is dependent on the solvent environment. Its absorption and emission properties are tied to the interconversion between enol and keto forms, with the ESIPT from cis- and trans-keto species being a key feature. nih.gov The design of such molecules can be tailored to create sensors; for instance, the aforementioned dye shows enhanced fluorescence upon intercalation with DNA, making it a potential probe. nih.gov

The general strategy for designing fluorescent probes often involves conjugating a reactive group to a fluorophore to quench its fluorescence. nih.gov When the target molecule interacts with the reactive group, the quenching effect is removed, and the fluorescence is "turned on." The versatility of the imine group in N-benzylidenebutylamine allows for its potential incorporation into larger, more complex molecular frameworks, such as those based on coumarin (B35378) or triphenylamine, which are widely used in the design of fluorescent materials. hw.ac.uksioc-journal.cn By modifying the aromatic ring or the amine portion of the N-benzylidenebutylamine structure, chemists can tune the electronic and photophysical properties to develop novel dyes and sensors for specific applications. hw.ac.uk

Q & A

Q. What are the standard synthetic routes for preparing N-benzylidenebutylamine, and how are reaction conditions optimized?

N-Benzylidenebutylamine, a Schiff base, is typically synthesized via condensation of butylamine with benzaldehyde. The reaction is acid-catalyzed (e.g., using acetic acid) and proceeds under reflux in anhydrous solvents like ethanol or toluene. Key parameters include stoichiometric ratios (e.g., 1:1 amine-to-aldehyde), temperature (70–90°C), and reaction time (2–6 hours). Purity is assessed via thin-layer chromatography (TLC) or NMR . Optimization may involve varying catalysts (e.g., Lewis acids) or solvent polarity to enhance yield.

Q. What spectroscopic methods are routinely used to characterize N-benzylidenebutylamine?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm imine bond formation (δ ~8.3 ppm for CH=N) and absence of starting materials.
  • FTIR : Stretching vibrations at ~1640–1620 cm1^{-1} (C=N) and ~3300 cm1^{-1} (N-H) .
  • UV-Vis : Absorption maxima (~250–300 nm) depend on conjugation and solvent polarity .

Q. How can the basicity of butylamine derivatives like N-benzylidenebutylamine be quantified experimentally?

Basicity is determined via potentiometric titration in non-aqueous solvents (e.g., acetonitrile) or by measuring pH changes in aqueous solutions. For example, butylamine in water generates OH^- ions, yielding pH ~10.0 . Comparative studies may use Hammett substituent constants or computational pKa predictions.

Advanced Research Questions

Q. How do experimental and computational Gibbs free energy values compare in CO2_22​-capture studies involving butylamine derivatives?

In CO2_2-capture systems, aqueous butylamine (as a lysine analog) reacts with CO2_2 to form carbamates. Gibbs free energy (ΔG\Delta G) is calculated experimentally using NMR-derived equilibrium constants and van’t Hoff plots. Computational methods (e.g., DFT) predict ΔG\Delta G by modeling reaction pathways and solvation effects. Discrepancies often arise from solvent interactions or approximations in theoretical models .

Q. What challenges arise in kinetic modeling of Schiff base reactions, and how are they addressed?

Kinetic models for reactions like N-benzylidenebutylamine synthesis require precise rate-constant determination under varying temperatures and concentrations. Challenges include:

  • Side reactions : Aldimine hydrolysis or oxidation.
  • Catalyst interference : Acid/base effects on intermediate stability.
    Solutions involve in-situ monitoring (e.g., stopped-flow UV-Vis) and fitting data to pseudo-first-order or second-order rate laws .

Q. How does butylamine functionalization enhance material properties in surface chemistry applications?

Butylamine-modified graphite oxide (GO) shows improved dispersion in composite emulsions. Characterization via XPS reveals N-doping (~399 eV binding energy), while TGA quantifies thermal stability (decomposition ~200–300°C). Applications include oil-in-water emulsion stabilizers and catalytic supports .

Safety and Methodological Considerations

Q. What safety protocols are critical when handling N-benzylidenebutylamine in laboratory settings?

  • PPE : Gloves, goggles, and respirators (for vapor exposure >5 ppm) .
  • Ventilation : Use fume hoods to mitigate respiratory irritation (linked to pulmonary edema at high concentrations) .
  • Storage : Inert atmosphere (N2_2) to prevent imine hydrolysis.

Q. How are fluorescence-based assays optimized for quantifying low-concentration butylamine derivatives?

Fluorescamine reacts with primary amines (e.g., butylamine) to form fluorescent adducts. Key parameters:

  • Excitation/Emission : 390/475 nm in methanol.
  • Quantum Yield : 0.23 in ethanol .
    Calibration curves (0.1–10 µM) ensure linearity, with interference checks for competing nucleophiles.

Data Contradictions and Resolutions

Q. How are conflicting reports about N-benzylidenebutylamine’s carcinogenicity reconciled?

  • : Cites experimental tumorigenicity data.
  • : IARC classifies no carcinogenic risk at <0.1% concentration.
    Resolution: Discrepancies may stem from dosage (high vs. low exposure) or impurity profiles. Follow OECD guidelines for long-term toxicity assays .

Methodological Tables

Table 1. Spectral Data for Butylamine Derivatives

TechniqueParameterValueReference
Fluorescamineλex/λem\lambda_{\text{ex}}/\lambda_{\text{em}}390/475 nm (MeOH)
FTIRC=N Stretch1640–1620 cm1^{-1}
1H^1H-NMRCH=N Signalδ 8.3 ppm

Table 2. Safety Thresholds for Butylamine Exposure

MetricValueReference
PAC-1 (sec-butylamine)6 ppm
Industrial Irritation Threshold5 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.